(-)-Esermethole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(-)-Esermethole is a chemical compound derived from eseroline, which itself is a metabolite of physostigmine. Physostigmine is an alkaloid isolated from the Calabar bean and is known for its acetylcholinesterase inhibitory properties. This compound, like its parent compound, exhibits interesting pharmacological properties, including opioid-like effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of ethers, including eseroline, methyl ether, can be achieved through several methods. One of the most common methods is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another method involves the use of silver oxide (Ag_2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .

Industrial Production Methods: Industrial production of simple symmetrical ethers, such as diethyl ether, is often carried out by the sulfuric-acid-catalyzed reaction of alcohols. This method, however, is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .

Análisis De Reacciones Químicas

Types of Reactions: (-)-Esermethole, like other ethers, undergoes several types of chemical reactions. The most common reaction is the cleavage of the C–O bond using strong acids. This reaction involves the protonation of the ether oxygen, forming a good leaving group that can be eliminated through S_N2, S_N1, or E1 reaction mechanisms .

Common Reagents and Conditions: The acidic cleavage of ethers typically uses aqueous solutions of hydrobromic acid (HBr) or hydroiodic acid (HI), but not hydrochloric acid (HCl). The reaction conditions depend on the type of substituents attached to the ether .

Major Products Formed: The major products formed from the acidic cleavage of ethers are alcohols and alkyl halides. For example, the cleavage of an aryl alkyl ether will produce a phenol and an alkyl halide .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Pharmacological Properties

(-)-Esermethole has been studied for its pharmacological properties, particularly its potential as a therapeutic agent. Research indicates that it may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Its structural similarity to other alkaloids suggests it may interact with neurotransmitter systems, although specific mechanisms remain to be fully elucidated.

1.2 Synthesis of Analogues

The synthesis of this compound and its analogues has been a focal point of research. Various synthetic strategies have been developed to create derivatives that enhance its pharmacological profile. For instance, a palladium-catalyzed sequential arylation-allylation method has been employed effectively to synthesize this compound from simple starting materials, yielding high purity and efficiency .

Organic Synthesis

2.1 Total Synthesis Approaches

Several total synthesis pathways have been reported for this compound, showcasing different methodologies that can be applied in organic chemistry. Notable methods include:

- Intramolecular Cycloaddition : This method utilizes carbamoylketene-alkene [2+2] cycloaddition, allowing for the efficient construction of the indole framework characteristic of this compound .

- Stereoselective Synthesis : Research by Aiwen Lei and Wangqing Kong highlighted a stereoselective approach that facilitated the assembly of the alkaloid with high enantiomeric purity .

Case Study: Synthetic Methodologies

A comprehensive study demonstrated the efficiency of various synthetic routes to this compound, including:

| Method | Yield (%) | Key Features |

|---|---|---|

| Palladium-Catalyzed Arylation | 60 | Utilizes inexpensive starting materials |

| Intramolecular Cycloaddition | 80 | High yield with regioselective control |

| Sequential Aryl-Allyl Coupling | 54 | Flexible and economic "one-pot" synthesis |

These methodologies not only showcase the versatility of synthetic techniques but also highlight the potential for further exploration in synthesizing related alkaloids.

Case Study: Pharmacological Investigations

Research into the pharmacological effects of this compound revealed promising results regarding its neuroprotective capabilities:

Mecanismo De Acción

(-)-Esermethole acts as an opioid agonist, producing analgesic effects through the μ-opioid receptor . Unlike physostigmine, the acetylcholinesterase inhibition produced by eseroline is weak and easily reversible . The compound’s interaction with the μ-opioid receptor is responsible for its analgesic effects, while its weak acetylcholinesterase inhibition contributes to its pharmacological profile .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to eseroline, methyl ether include other ethers such as diethyl ether, dimethyl ether, and anisole (methyl phenyl ether). These compounds share the ether functional group but differ in their alkyl or aryl substituents .

Uniqueness: What sets eseroline, methyl ether apart from other ethers is its pharmacological activity. While many ethers are relatively inert and used primarily as solvents, eseroline, methyl ether exhibits significant biological activity due to its interaction with opioid receptors and acetylcholinesterase .

Propiedades

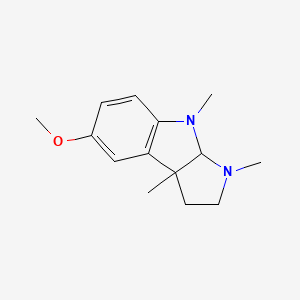

IUPAC Name |

7-methoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-14-7-8-15(2)13(14)16(3)12-6-5-10(17-4)9-11(12)14/h5-6,9,13H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJDLYATGMSVOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.